molecular formula C20H25FN6O B5669956 1-(2-fluoro-4-methoxybenzyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

1-(2-fluoro-4-methoxybenzyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

Cat. No. B5669956
M. Wt: 384.5 g/mol
InChI Key: BAJMSMVAWYNGNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions including reductive amination, amide hydrolysis, and N-alkylation processes. These methods are crucial for constructing the piperidine and pyrazolyl components of such molecules (Yang Fang-wei, 2013). Additionally, click chemistry approaches have been employed for the efficient synthesis of complex molecules with high yields, characterized using techniques like IR, NMR, and MS (M. Govindhan et al., 2017).

Molecular Structure Analysis

Molecular structure elucidation often involves spectroscopic techniques such as IR, NMR, and MS, alongside thermal stability analyses using TGA and DSC techniques. X-ray crystallography provides definitive structural confirmation, with Hirshfeld surface analysis offering insights into intermolecular interactions (M. Govindhan et al., 2017).

Chemical Reactions and Properties

The chemical behavior of such compounds can be influenced by their ability to undergo specific reactions, including nucleophilic substitution and the potential to act as ligands for receptor binding. These activities are crucial for their pharmacological relevance and potential therapeutic applications. For example, the affinity constants for receptor binding assays provide insights into their potential as dopamine receptor ligands (Yang Fang-wei, 2013).

Physical Properties Analysis

The physical properties, such as thermal stability, can be determined using TGA and DSC. The solubility, melting point, and crystalline structure contribute to our understanding of how these compounds interact in different environments and their potential for formulation in pharmaceutical applications.

Chemical Properties Analysis

Chemical properties include reactivity with other substances, stability under various conditions, and the compound's behavior in biological systems. The biological activity, such as receptor affinity and selectivity, informs about its potential pharmacological applications. Techniques like fluorescence spectroscopy and molecular docking studies can elucidate the pharmacokinetics nature and interaction with biological targets (M. Govindhan et al., 2017).

properties

IUPAC Name

1-[(2-fluoro-4-methoxyphenyl)methyl]-4-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN6O/c1-25-19(14-27-9-3-8-22-27)23-24-20(25)15-6-10-26(11-7-15)13-16-4-5-17(28-2)12-18(16)21/h3-5,8-9,12,15H,6-7,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJMSMVAWYNGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCN(CC2)CC3=C(C=C(C=C3)OC)F)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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